1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine
Description
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2S/c1-12-4-6-13(7-5-12)8-9-2-3-10(11)14-9/h2-3H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTSOUROTZTVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Heterocycles and Electronic Effects
- Thiophene vs. Benzyl/Phenyl Groups: The bromothiophene moiety in the target compound contrasts with chlorobenzyl groups in analogs like 1-(2-chlorobenzyl)-4-methylpiperazine ().
- Bromine vs. Chlorine Substituents :
Bromine’s larger atomic radius and polarizability may increase hydrophobic interactions compared to chlorine in compounds like BM212 (1-((1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine) .
Piperazine Core Modifications
- 4-Methylpiperazine vs. Morpholine/Thiomorpholine :
Substituting piperazine with morpholine (e.g., 4-(thiophen-2-ylmethyl)morpholine , ) or thiomorpholine (e.g., 50 in ) alters solubility and basicity. The methyl group on piperazine may enhance metabolic stability by reducing oxidative deamination .
Data Table: Key Comparisons
Biological Activity
1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a piperazine ring with a bromothiophene moiety, which is known to enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C12H14BrN, with a molecular weight of approximately 261.18 g/mol. The presence of the bromothiophene group significantly contributes to its chemical reactivity, making it an interesting subject for further investigation in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . The compound's ability to interact with bacterial enzymes or cell membranes may contribute to its effectiveness against various pathogens.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of several piperazine derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting its potential as an alternative therapeutic agent.
Anticancer Activity
The anticancer properties of this compound have also been investigated, particularly regarding its effects on various cancer cell lines. The bromothiophene moiety may facilitate interactions with specific cancer-related targets, leading to apoptosis in malignant cells.
Research Findings:
A recent study highlighted the compound's ability to induce cell cycle arrest and apoptosis in human breast cancer cells (MCF-7). The mechanism involved the modulation of key signaling pathways associated with cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
| A549 | 25 | Inhibition of PI3K/Akt pathway |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, influencing pathways relevant to neurological disorders.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in microbial resistance and cancer progression.
- π-π Interactions : The bromothiophene moiety enhances binding affinity through π-π interactions and hydrogen bonding with target proteins.
Applications in Research
This compound serves as a valuable building block in the synthesis of more complex molecules for drug development. Its potential applications extend beyond medicinal chemistry into material sciences where it can be utilized for developing new materials with specific electronic or optical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a multi-step procedure may start with brominated thiophene derivatives and 4-methylpiperazine. Key steps include:
- Alkylation : Reacting 5-bromothiophene-2-carboxaldehyde with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., KCO) .
- Reductive amination : Using NaBH or other reducing agents to stabilize intermediates .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or crystallization.
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Techniques :
- NMR : H and C NMR confirm substitution patterns (e.g., thiophene proton shifts at δ 6.5–7.5 ppm, piperazine methyl at δ 2.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 315.04) .
- X-ray Crystallography : Resolves stereochemistry and packing modes, though data for this specific compound is limited (see for analogous piperazine structures) .
Advanced Research Questions
Q. What strategies address low yields in stereoselective synthesis of piperazine-thiophene hybrids?
- Challenges : Steric hindrance from the 5-bromothiophene group and competing pathways lead to low diastereomeric excess.
- Solutions :
- Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINOL derivatives) to enhance enantioselectivity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from days to hours) and improves purity .
Q. How does the bromothiophene moiety influence biological activity in receptor-binding studies?
- Mechanistic Insights :
- The 5-bromo group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Thiophene’s electron-rich π-system facilitates interactions with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
| Compound | Target Receptor | IC (nM) |
|---|---|---|
| Parent compound | Serotonin 5-HT | 120 ± 15 |
| De-brominated analog | 5-HT | 450 ± 30 |
| 4-Methylpiperazine control | 5-HT | >1000 |
Q. What computational methods predict the compound’s reactivity and metabolic stability?
- Approaches :
- DFT Calculations : Optimize geometry and predict sites for electrophilic attack (e.g., bromine as a leaving group) .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and CYP450 inhibition risks .
- Validation : Compare in silico results with experimental LC-MS/MS metabolic profiling (e.g., oxidative dealkylation pathways) .
Data Contradiction Analysis
Q. Why do reported biological activities of similar piperazine derivatives vary across studies?
- Key Variables :
- Substituent Effects : shows that replacing bromine with fluorine in benzyl-piperazine analogs increases kinase inhibition by 5-fold .
- Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration) alter receptor-binding affinities.
Methodological Recommendations
Q. What protocols ensure safe handling and stability of this compound?
- Safety :
- PPE : Nitrile gloves, lab coat, and goggles (per TCI America’s guidelines for related piperazines) .
- Storage : –20°C under inert gas (N) to prevent degradation.
- Stability : Monitor via periodic HPLC (retention time shifts indicate decomposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
